1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine
Description
Properties
Molecular Formula |
C6H11FN4 |
|---|---|
Molecular Weight |
158.18 g/mol |
IUPAC Name |
1-(4-fluorobutyl)triazol-4-amine |
InChI |
InChI=1S/C6H11FN4/c7-3-1-2-4-11-5-6(8)9-10-11/h5H,1-4,8H2 |
InChI Key |
IIMYOHQBRDUESG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NN1CCCCF)N |
Origin of Product |
United States |
Preparation Methods
Click Chemistry Approach (Copper-Catalyzed Azide-Alkyne Cycloaddition, CuAAC)
The most prevalent method for synthesizing 1,2,3-triazoles involves the CuAAC reaction, which provides regioselectivity and high yields under mild conditions. The general route includes:
- Step 1: Synthesis of an azide precursor bearing the 4-fluorobutyl chain.
- Step 2: Coupling with a terminal alkyne, often a protected or functionalized derivative, to form the 1,2,3-triazole ring.
- Synthesis of 4-azidobutyl derivatives via nucleophilic substitution of halogenated precursors with sodium azide.
- CuAAC reaction of the azide with a terminal alkyne (e.g., propargylamine) to generate the triazole core.
Nucleophilic Substitution and Halogenation
Another approach involves halogenating a suitable precursor followed by nucleophilic substitution:
- Step 1: Preparation of 4-fluorobutyl halides (e.g., 4-fluorobutyl bromide or chloride).
- Step 2: Nucleophilic attack of the amino group or heterocyclic intermediates to install the amino functionality at the 4-position of the triazole.
- Reacting 4-fluorobutyl halide with a triazole precursor bearing a nucleophilic amino group, often under basic conditions, to form the target compound.
- Such methods have been optimized to produce yields around 65-75%, with careful control of reaction temperature and solvent choice, typically using polar aprotic solvents like DMF or DMSO.
Direct Functionalization via Amidation
This method involves the formation of the amino-triazole via amidation reactions:
- Step 1: Synthesis of a suitable carboxylic acid or ester derivative of the triazole.
- Step 2: Coupling with 4-fluorobutyl amine or its derivatives using coupling agents such as EDCI or TBTU.
- The process has been reported with yields of 70-85%, emphasizing the importance of activating agents and reaction conditions to prevent side reactions.
Specific Synthesis Pathways and Data Tables
| Method | Key Reagents | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Click Chemistry | Azide precursor + terminal alkyne + Cu(I) catalyst | Room temperature, inert atmosphere | 80-95 | High regioselectivity, mild conditions |
| Halogenation + Nucleophilic Substitution | 4-fluorobutyl halide + nucleophilic amino/triazole derivative | Elevated temperature, polar aprotic solvent | 65-75 | Requires careful purification |
| Amidation | Carboxylic acid derivative + 4-fluorobutyl amine + coupling agent | Room temperature to 50°C | 70-85 | Suitable for late-stage modifications |
Research Discoveries and Optimization
Recent advancements have focused on improving yields, selectivity, and functional group tolerance:
- Catalyst Optimization: Use of copper nanoparticles enhances catalytic efficiency and recyclability.
- Solvent Selection: Polar aprotic solvents like DMSO or DMF facilitate higher yields and cleaner reactions.
- Reaction Monitoring: In situ IR and NMR spectroscopy allow for precise control, minimizing side products.
- Green Chemistry: Microwave-assisted reactions have reduced reaction times from hours to minutes, with comparable or improved yields.
Considerations for Scale-Up and Purification
- Purification Techniques: Flash chromatography, recrystallization, and preparative HPLC are standard for isolating pure products.
- Safety Notes: Handling azides requires caution due to their explosive potential; reactions should be performed with appropriate safety measures.
- Yield Enhancement: Sequential one-pot procedures combining click chemistry and amidation steps streamline synthesis and improve overall yields.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobutyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of oxides and other oxidized derivatives.
Reduction: Formation of reduced derivatives with different functional groups.
Substitution: Formation of substituted triazoles with various functional groups.
Scientific Research Applications
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, triazole derivatives are known to inhibit certain enzymes, such as cytochrome P450, by binding to their active sites. This inhibition can lead to various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
Substituent Diversity and Electronic Effects
The triazole core allows for versatile functionalization. Key analogs include:
Key Observations :
Physicochemical Properties
- Lipophilicity: Fluorinated alkyl chains (e.g., 4-fluorobutyl) increase logP compared to non-fluorinated analogs. The bis(trifluoromethyl)phenyl group () would exhibit even higher lipophilicity.
- Solubility : Aromatic substituents (e.g., benzyl, biphenyl) reduce aqueous solubility, whereas shorter alkyl chains may improve it.
- Stability : Fluorine atoms generally enhance metabolic stability by resisting oxidative degradation.
Spectral Data and Structural Confirmation
- 13C NMR : For 3-(3,5-bis(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-amine, key peaks include δ 169.1 (C4-amine) and δ 148.9 (triazole C3) . The target compound’s 4-fluorobutyl chain would show distinct alkyl carbon shifts (e.g., δ 30–40 ppm for CH2 groups and ~80 ppm for CF).
Biological Activity
1-(4-Fluorobutyl)-1H-1,2,3-triazol-4-amine is a member of the triazole family, characterized by its five-membered heterocyclic structure containing three nitrogen atoms. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₆H₁₁FN₄ |
| Molecular Weight | 158.18 g/mol |
| IUPAC Name | 1-(4-fluorobutyl)triazol-4-amine |
| CAS Number | 1882086-43-2 |
| SMILES Notation | C1=C(N=NN1CCCCF)N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Triazole derivatives are known to inhibit various enzymes, including cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis. This inhibition can lead to significant biological effects such as antimicrobial and antifungal activities .
Antimicrobial Properties
Research indicates that triazole compounds exhibit notable antimicrobial and antifungal properties. For instance, studies have shown that similar triazole derivatives effectively inhibit the growth of various bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 μg/mL . The presence of the fluorobutyl group may enhance the lipophilicity and membrane permeability of the compound, potentially increasing its efficacy against microbial pathogens.
Antifungal Activity
Triazoles are widely used in antifungal applications. The compound's structure suggests it may function similarly to established antifungal agents by inhibiting ergosterol synthesis in fungal cell membranes. Comparative studies with other triazole derivatives have demonstrated that compounds with similar scaffolds can exhibit potent antifungal activity against species such as Candida albicans and Aspergillus flavus, often outperforming traditional treatments like fluconazole .
Potential in Drug Development
The unique structural features of this compound position it as a promising scaffold for drug development. Its ability to modulate enzyme activity makes it a candidate for further exploration in therapeutic contexts, particularly in designing novel pharmaceuticals targeting infectious diseases .
Case Studies and Research Findings
Several studies have investigated the broader category of triazole compounds, providing insights into their biological activities:
- Antimicrobial Efficacy : A study demonstrated that certain triazole derivatives exhibited MIC values significantly lower than those of conventional antibiotics against resistant strains of bacteria .
- Structure-Activity Relationship (SAR) : Research into the SAR of triazoles indicates that modifications at the nitrogen or carbon positions can drastically affect biological activity. For example, altering substituents on the triazole ring can enhance antimicrobial potency or selectivity towards specific pathogens .
- Pharmacological Profiles : Reviews on the pharmacological profiles of triazoles highlight their potential across various therapeutic areas, including anticancer and anti-inflammatory applications . The versatility of triazoles in medicinal chemistry continues to be a focal point for researchers.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
